2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
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Overview
Description
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose is a chemical compound with the molecular formula C8H14N4O6 and a molecular weight of 262.22 g/mol . It is a derivative of D-glucose where the hydroxyl group at the second carbon is replaced by an azidoacetylamino group. This compound is commonly used in biochemical research due to its unique properties, particularly its ability to participate in bioorthogonal chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose typically involves the reaction of 2-deoxy-D-glucose with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group at the second carbon is replaced by the azidoacetylamino group. The resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of the compound.
Azidoacetyl Chloride: Reacts with 2-deoxy-D-glucose to form the azidoacetylamino derivative.
Copper Catalysts: Often used in click chemistry reactions involving the azido group.
Major Products
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Glucose Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose has several applications in scientific research:
Biochemistry: Used as a metabolic labeling reagent to study glycoproteins and glycolipids.
Molecular Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living cells.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of complex glycoconjugates for various applications.
Mechanism of Action
The primary mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose involves its incorporation into metabolic pathways where it acts as a substrate for glycosyltransferases . The azido group allows for selective chemical modifications, enabling the study of glycosylation processes and the development of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose: Similar structure but derived from D-galactose.
2-Acetamido-2-deoxy-D-glucose: Lacks the azido group, used in different biochemical applications.
Uniqueness
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose is unique due to its azido group, which enables bioorthogonal reactions that are not possible with other similar compounds . This makes it particularly valuable in research involving metabolic labeling and click chemistry .
Properties
IUPAC Name |
2-azido-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-LRSZDJBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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